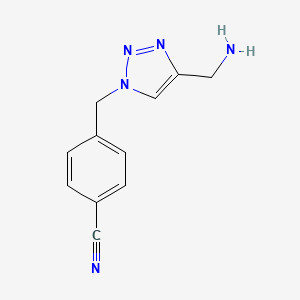

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile

Description

4-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked via a methyl group to a 1,2,3-triazole ring substituted with an aminomethyl group. The aminomethyl substituent introduces a primary amine, which can participate in protonation, solubility modulation, and covalent conjugation, making this compound a promising candidate for drug discovery and materials science. Its synthesis is inferred to follow copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), a widely used method for triazole formation .

Properties

IUPAC Name |

4-[[4-(aminomethyl)triazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-5-9-1-3-10(4-2-9)7-16-8-11(6-13)14-15-16/h1-4,8H,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPZMEHJKGAOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Preparation Method

2.1 Reaction of 4-Cyanobenzyl Halide with 4-(Aminomethyl)-1H-1,2,3-triazole

- Reactants: 4-cyanobenzyl chloride or bromide and 4-(aminomethyl)-1H-1,2,3-triazole.

- Base: Triethylamine or other tertiary amines to neutralize the generated acid.

- Solvent: Dichloromethane or dimethylformamide (DMF).

- Conditions: Room temperature to mild heating (25-40°C), stirring for several hours.

- Mechanism: Nucleophilic substitution at the benzylic halide carbon by the triazole nitrogen, forming the triazolylmethyl linkage.

This method is widely reported and used in both laboratory and industrial settings due to its straightforward approach and relatively high yields.

Industrial Scale Synthesis and Process Optimization

For industrial production, the synthetic route is adapted to improve efficiency, scalability, and purity:

- Continuous Flow Reactors: Utilized to enhance reaction control, heat transfer, and reproducibility.

- Optimized Reaction Parameters: Including precise temperature control, stoichiometry, and reaction time to maximize yield and minimize side products.

- Purification: Crystallization or extraction methods are preferred over chromatographic techniques to reduce costs and processing time.

The industrial process often mirrors the lab-scale reaction but with these enhancements to meet commercial demands.

Alternative Synthetic Routes and Research Findings

While the primary synthetic route involves direct nucleophilic substitution, research has explored alternative approaches:

- Salt Formation of Triazole: Using alkali metal salts (e.g., sodium salt) of 1,2,3-triazole derivatives to improve regioselectivity and reaction efficiency.

- Use of Different Solvents: DMF is favored for its ability to dissolve both organic and inorganic reagents and facilitate the substitution reaction.

- Temperature Control: Lower temperatures (10-15°C) during addition steps to minimize side reactions and improve selectivity.

These modifications have been shown to reduce byproduct formation and enhance the purity of the desired compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reaction of 4-cyanobenzyl halides with 1,2,3-triazole derivatives proceeds efficiently under mild base conditions, producing the target compound with minimal side products when carefully controlled.

- Using alkali metal salts of triazole improves selectivity and reduces the formation of unwanted isomers, which is critical for large-scale synthesis.

- Avoidance of chromatographic purification steps is a key industrial goal, achievable through optimized reaction conditions and crystallization techniques.

- The aminomethyl group on the triazole ring is typically introduced prior to the coupling step or via post-synthetic modification, depending on the synthetic route chosen.

Chemical Reactions Analysis

Types of Reactions: 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or triazole moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidation products may include benzoic acid derivatives.

Reduction: Reduced forms may include amines or amides.

Substitution: Substitution reactions can yield various substituted benzonitriles or triazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,3-triazole derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile with analogous compounds:

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole Derivatives

Key Comparative Insights

Synthetic Methods :

- All compounds utilize CuAAC for triazole formation, ensuring regioselectivity (1,4-substitution) and high yields . Variations in alkyne/azide precursors allow diverse functionalization (e.g., propargyl alcohol for hydroxymethyl , phenylacetylene for aromatic groups ).

Biological Activity: Antifungal: Hydroxymethyl (3c) and nitrophenoxy (8) derivatives show activity against Candida spp., with potency influenced by substituent electronics and solubility . Anticancer: Coumarin-linked 4m exhibits strong cytotoxicity via cell cycle disruption, while pyrazole-triazole hybrids (21gd) leverage dual heterocycles for DNA interaction . Stability: Aminomethyl and phenyl substituents (target compound, 3b) enhance stability in acidic conditions compared to oxazolidinone-linked triazoles, which degrade in simulated gastric fluid .

Structure-Activity Relationships (SAR): Polar Groups: Hydroxymethyl (-CH2OH) improves aqueous solubility, critical for antifungal agents , while aminomethyl (-CH2NH2) enables covalent conjugation (e.g., prodrug strategies). Aromatic/Heterocyclic Moieties: Phenyl and coumarin groups enhance lipophilicity and target binding (e.g., DNA intercalation or enzyme inhibition) . Hybrid Systems: Pyrazole-triazole hybrids (21gd) demonstrate synergistic effects in antiproliferative activity, likely due to increased conformational rigidity .

Physicochemical Properties: The benzonitrile core contributes a dipole moment (~4.0 D) and moderate logP (~2.1), balancing solubility and membrane permeability. Aminomethyl substitution increases basicity (pKa ~9.5), favoring protonation at physiological pH, while coumarin-linked derivatives exhibit UV absorption useful for bioimaging .

Biological Activity

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile is a compound characterized by its unique structural features, combining a benzonitrile moiety with a triazole ring. This structure is significant in various biological applications, particularly in the field of medicinal chemistry and drug development. The compound has been studied for its potential therapeutic effects against viral infections and cancer.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 224.25 g/mol. The compound's unique combination of functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12N5 |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 2091167-30-3 |

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. It has been shown to act as a precursor in the synthesis of fluorescent-labeled bisbenzamidine, which is utilized in biomedical studies for tracking and imaging purposes.

Biochemical Pathways

The triazole ring is known for its role in enhancing the pharmacological properties of compounds. It can facilitate interactions with biological targets such as enzymes and receptors. The benzonitrile component may also contribute to the compound's lipophilicity, aiding in membrane permeability and bioavailability.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of the aminomethyl-benzamide scaffold have demonstrated significant inhibitory effects against Ebola virus (EBOV) and Marburg virus (MARV), with effective concentrations (EC50) below 10 μM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazole or benzamide structures can enhance selectivity and potency against viral targets. For instance, small changes in substituents have led to improved antiviral activity while maintaining low cytotoxicity .

Anticancer Properties

In addition to antiviral activity, compounds related to this compound have been evaluated for anticancer properties. For example, studies on structurally similar triazole derivatives have shown promising results against various cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). These compounds exhibited significant antiproliferative effects through mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies

Several case studies have been documented regarding the biological evaluation of triazole-containing compounds:

- Antiviral Activity : A series of aminomethyl-benzamide derivatives were synthesized and tested against EBOV and MARV. The results indicated that certain modifications led to enhanced antiviral potency with EC50 values as low as 0.11 μM .

- Anticancer Activity : In vitro studies on triazole-coumarin conjugates showed marked inhibition of tumor cell proliferation through G2/M phase arrest .

Q & A

Q. What are the common synthetic routes for 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves coupling triazole derivatives with substituted benzaldehydes. For example, 4-amino-triazole derivatives can react with benzaldehyde analogs under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization may include varying reaction time (e.g., 4–8 hours), temperature (reflux vs. microwave-assisted heating), or stoichiometric ratios. Purity validation via techniques like HPLC or NMR is critical, as impurities from side reactions (e.g., incomplete substitution) can affect downstream applications .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize this compound?

- Methodological Answer : and NMR are essential for confirming the structure. Key signals include:

- Aminomethyl group : resonance at δ 3.8–4.2 ppm (CHNH) and δ 1.5–2.0 ppm (NH, broad).

- Triazole ring : signals at 145–150 ppm (C=N) and 120–125 ppm (aromatic carbons).

- Benzonitrile moiety : A sharp singlet for the benzonitrile methylene group (δ 4.5–5.0 ppm) and a nitrile carbon at δ 118–120 ppm in NMR . Comparisons with analogs (e.g., benzimidazole derivatives) help validate assignments .

Q. What strategies ensure compound purity and identity during synthesis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product.

- Melting Point Analysis : Compare observed melting points (e.g., 189–235°C for related triazole/benzimidazole compounds) with literature values .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for CHN: 213.1018).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Identification : Screen against enzymes (e.g., topoisomerases) or receptors linked to diseases (e.g., cancer) using fluorescence-based assays or radioligand binding studies .

- Cell-Based Assays : Use human cell lines (e.g., HUVECs or BJ fibroblasts) cultured in DMEM/RPMI with 10% FBS. Assess cytotoxicity via MTT assays and IC calculations .

- In Vivo Models : Dose-response studies in rodents, monitoring pharmacokinetics (plasma half-life, bioavailability) and tissue distribution .

Q. How should contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .

- Batch Variability : Compare purity across synthetic batches using HPLC. Impurities >2% may skew results .

- Assay Reproducibility : Replicate studies in independent labs with standardized protocols (e.g., cell passage number, serum lot) .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

- Methodological Answer :

- Degradation Studies : Hydrolytic stability (pH 5–9), photolysis under UV light, and biodegradation via soil microcosms .

- Ecotoxicology : Acute toxicity tests on Daphnia magna (LC) and algal growth inhibition assays. Chronic exposure effects are evaluated using OECD guidelines .

- Computational Modeling : Predict environmental distribution (logP, water solubility) and bioaccumulation potential using QSAR tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.